molecular formula C14H17NO2 B2981385 N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide CAS No. 2411271-48-0

N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide

Cat. No.: B2981385
CAS No.: 2411271-48-0
M. Wt: 231.295
InChI Key: VQAVLOYUOXWXRX-UHFFFAOYSA-N
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Description

N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide is a chemical compound with a unique structure that combines a phenylcyclobutyl group with an oxirane (epoxide) and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide typically involves the reaction of a phenylcyclobutylmethylamine with an oxirane-2-carboxylic acid derivative. The reaction conditions often require the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The phenylcyclobutyl group may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a phenylcyclobutyl group with an oxirane and a carboxamide. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[(1-phenylcyclobutyl)methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-13(12-9-17-12)15-10-14(7-4-8-14)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAVLOYUOXWXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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